YVAD-CHO (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

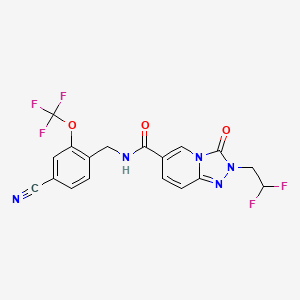

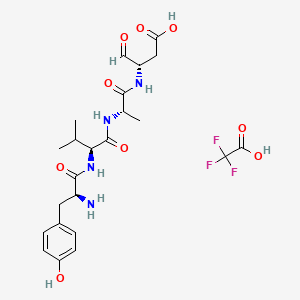

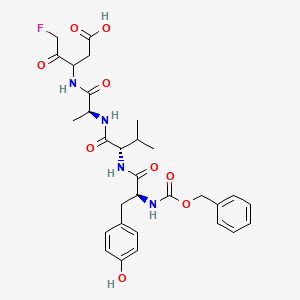

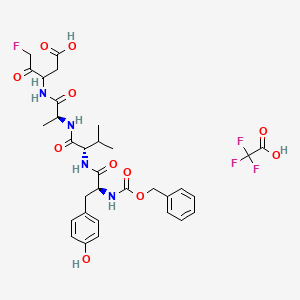

YVAD-CHO (trifluoroacetate salt) is a potent inhibitor of caspase-1/interleukin-1β converting enzyme (ICE). It is a non-acetylated form of Ac-YVAD-CHO and is used primarily in biochemical research to study apoptosis and inflammation . The compound has a molecular formula of C21H30N4O7 • XCF3COOH and a molecular weight of 450.5 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of YVAD-CHO involves the sequential coupling of amino acids to form the peptide chain H-Tyr-Val-Ala-Asp-CHO. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt . The reaction conditions typically involve the use of protecting groups to prevent side reactions and the use of coupling reagents such as HATU or EDC to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of YVAD-CHO follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable, solid form .

Análisis De Reacciones Químicas

Types of Reactions

YVAD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under acidic conditions but can be hydrolyzed under basic conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of YVAD-CHO include amino acid derivatives, coupling reagents like HATU or EDC, and protecting groups such as Fmoc or Boc . The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions.

Major Products

The major product of the synthesis is the peptide YVAD-CHO, which is then converted to its trifluoroacetate salt form. The purity of the final product is typically greater than 95% .

Aplicaciones Científicas De Investigación

YVAD-CHO is widely used in scientific research, particularly in the fields of cell biology, neuroscience, and immunology . It is used to study the role of caspase-1 in apoptosis and inflammation. The compound has been shown to inhibit apoptosis induced by ceramide or irinotecan in various cell lines . It is also used to study the effects of caspase-1 inhibition on cell death and inflammation in primary rat microglia and cerebellar granule neurons .

Mecanismo De Acción

YVAD-CHO exerts its effects by inhibiting the activity of caspase-1, a cysteine protease involved in the cleavage of pro-interleukin-1β to its active form . By inhibiting caspase-1, YVAD-CHO prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . This inhibition of caspase-1 activity leads to a reduction in inflammation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Ac-YVAD-CHO: A similar compound that is acetylated and also inhibits caspase-1.

Ac-DEVD-CHO: A caspase-3 inhibitor with a different peptide sequence.

Uniqueness

YVAD-CHO is unique in its non-acetylated form, which allows for specific inhibition of caspase-1 without affecting other caspases . This specificity makes it a valuable tool in studying the role of caspase-1 in various biological processes and diseases .

Propiedades

Fórmula molecular |

C23H31F3N4O9 |

|---|---|

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H30N4O7.C2HF3O2/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29;3-2(4,5)1(6)7/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29);(H,6,7)/t12-,14-,16-,18-;/m0./s1 |

Clave InChI |

WCANZHRQONOARC-PNMKJZCWSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

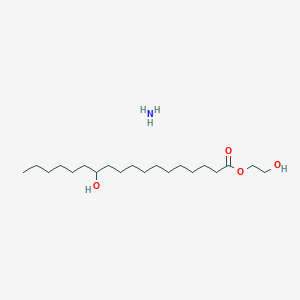

![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)

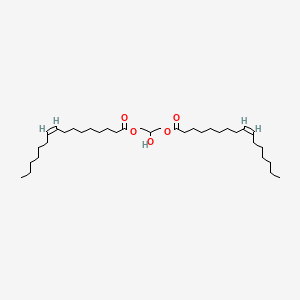

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)

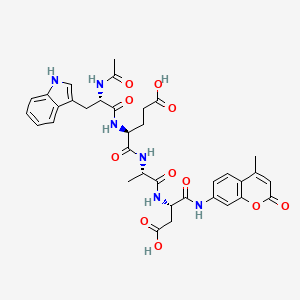

![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)